Cas no 146684-57-3 (Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate)
Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate
- 2-Thiophenepropanoic acid, alpha-amino-, methyl ester, (alphaS)-
- beta-(2-thienyl)alanine methyl ester
- methyl (S)-2-amino-3-(2-thienyl)propionate
- methyl (S)-2-amino-3-(2-thienyl)-propionate
- methyl (2S)-2-amino-3-thiophen-2-ylpropanoate
- (S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate
- (S)-alpha-Amino-2-thiophenepropionic acid methyl ester
- Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate
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- MDL: MFCD11506904
- Inchi: 1S/C8H11NO2S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3/t7-/m0/s1
- InChI Key: PNFKFTGEDLBMPB-ZETCQYMHSA-N
- SMILES: S1C=CC=C1C[C@@H](C(=O)OC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 163
- XLogP3: 0.9
- Topological Polar Surface Area: 80.6
Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-94629-0.05g |
methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate |
146684-57-3 | 0.05g |
$768.0 | 2023-09-01 | ||
| Enamine | EN300-94629-0.1g |
methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate |
146684-57-3 | 0.1g |
$804.0 | 2023-09-01 | ||
| Enamine | EN300-94629-0.25g |
methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate |
146684-57-3 | 0.25g |
$840.0 | 2023-09-01 | ||
| Enamine | EN300-94629-0.5g |
methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate |
146684-57-3 | 0.5g |
$877.0 | 2023-09-01 | ||
| Enamine | EN300-94629-1.0g |
methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate |
146684-57-3 | 1.0g |
$1558.0 | 2023-02-11 | ||
| Enamine | EN300-94629-2.5g |
methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate |
146684-57-3 | 2.5g |
$1791.0 | 2023-09-01 | ||
| Enamine | EN300-94629-5.0g |
methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate |
146684-57-3 | 5.0g |
$4676.0 | 2023-02-11 | ||
| Enamine | EN300-94629-1g |
methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate |
146684-57-3 | 1g |
$914.0 | 2023-09-01 | ||
| Enamine | EN300-94629-5g |
methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate |
146684-57-3 | 5g |
$2650.0 | 2023-09-01 | ||
| Enamine | EN300-94629-10g |
methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate |
146684-57-3 | 10g |
$3929.0 | 2023-09-01 |
Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate Suppliers
Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate
Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate (CAS No. 146684-57-3): A Comprehensive Overview of Its Properties and Applications
Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate (CAS No. 146684-57-3) is a chiral amino acid derivative that has garnered significant attention in the fields of pharmaceutical chemistry and organic synthesis. This compound, characterized by its thiophene moiety and ester functionality, serves as a versatile building block for the development of bioactive molecules. Its unique structure makes it a valuable intermediate in the synthesis of peptides, enzyme inhibitors, and other pharmaceutical intermediates.
The growing interest in chiral compounds like Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate stems from their ability to impart stereoselectivity in drug design, a critical factor in modern medicinal chemistry. Researchers are increasingly exploring its potential in the development of targeted therapies, particularly for neurological and metabolic disorders. The compound's thiophene ring enhances its binding affinity to biological targets, making it a hotspot for drug discovery projects.
In the context of green chemistry, Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate is also being studied for its compatibility with sustainable synthesis methods. With the rise of environmentally friendly practices, chemists are optimizing its production using catalytic asymmetric synthesis to minimize waste and energy consumption. This aligns with the global push toward sustainable pharmaceuticals and green manufacturing.
From a commercial perspective, the demand for high-purity chiral intermediates like CAS No. 146684-57-3 is driven by the expanding generic drug market and the need for cost-effective API synthesis. Its applications extend to flavor and fragrance industries, where its structural features contribute to unique sensory profiles. Analysts predict steady growth in its market value, reflecting broader trends in specialty chemicals.
For researchers seeking custom synthesis or bulk quantities of Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate, understanding its storage conditions and handling protocols is essential. The compound typically requires protection from moisture and light to maintain stability, a common consideration for amino acid esters. These practical insights are frequently searched by professionals in process chemistry and scale-up production.
In summary, Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate (CAS No. 146684-57-3) represents a convergence of synthetic utility and biological relevance. Its role in advancing precision medicine and sustainable chemistry underscores its importance in contemporary scientific research. As innovation continues, this compound is poised to remain a key player in the fine chemicals landscape.
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